molecular formula C11H13BrN2O B11813574 2-(6-Bromopyridin-3-yl)piperidine-1-carbaldehyde

2-(6-Bromopyridin-3-yl)piperidine-1-carbaldehyde

Cat. No.: B11813574
M. Wt: 269.14 g/mol
InChI Key: HAPZKAYVZRPAJP-UHFFFAOYSA-N
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Description

2-(6-Bromopyridin-3-yl)piperidine-1-carbaldehyde is a chemical compound with the molecular formula C11H13BrN2O and a molecular weight of 269.14 g/mol . This compound is a derivative of piperidine and pyridine, featuring a bromine atom at the 6-position of the pyridine ring and an aldehyde group attached to the piperidine ring. It is a versatile building block in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Bromopyridin-3-yl)piperidine-1-carbaldehyde typically involves the reaction of 6-bromopyridine-3-carbaldehyde with piperidine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-(6-Bromopyridin-3-yl)piperidine-1-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(6-Bromopyridin-3-yl)piperidine-1-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Employed in the development of bioactive molecules and as a precursor in the synthesis of potential drug candidates.

    Medicine: Investigated for its potential therapeutic properties and as a key intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(6-Bromopyridin-3-yl)piperidine-1-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the aldehyde group allows for specific interactions with molecular targets, influencing pathways involved in various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-Bromopyridin-3-yl)piperidine-1-carbaldehyde is unique due to the combination of the bromopyridine and piperidine moieties, along with the reactive aldehyde group. This combination provides a versatile platform for further chemical modifications and applications in various fields of research .

Properties

Molecular Formula

C11H13BrN2O

Molecular Weight

269.14 g/mol

IUPAC Name

2-(6-bromopyridin-3-yl)piperidine-1-carbaldehyde

InChI

InChI=1S/C11H13BrN2O/c12-11-5-4-9(7-13-11)10-3-1-2-6-14(10)8-15/h4-5,7-8,10H,1-3,6H2

InChI Key

HAPZKAYVZRPAJP-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)C2=CN=C(C=C2)Br)C=O

Origin of Product

United States

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